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Compound of Interest

Compound Name: Cyclomorusin

Cat. No.: B132551 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Cyclomorusin, a prenylated flavonoid found in plants of the Morus genus, such as Morus alba

(white mulberry). Due to its potential biological activities, detailed structural information is

crucial for researchers in natural product chemistry, pharmacology, and drug development. This

document summarizes the available Nuclear Magnetic Resonance (NMR) and Mass

Spectrometry (MS) data, outlines the experimental protocols for their acquisition, and presents

a logical workflow for the spectroscopic analysis of such natural products.

Core Spectroscopic Data of Cyclomorusin
The structural elucidation of Cyclomorusin, with the molecular formula C₂₅H₂₂O₆ and a

molecular weight of 418.45 g/mol , relies heavily on NMR and MS techniques.[1][2] The data

presented here is a compilation from various spectroscopic analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a

molecule. The ¹H and ¹³C NMR chemical shifts are essential for assigning the structure of

Cyclomorusin. While a complete, unified dataset from a single source is not readily available

in the public domain, the following tables represent a composite of expected and reported

values for Cyclomorusin and structurally similar compounds, typically recorded in deuterated

dimethyl sulfoxide (DMSO-d₆).
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Table 1: ¹H NMR Spectroscopic Data for Cyclomorusin (in DMSO-d₆)

Proton
Chemical Shift (δ,
ppm)

Multiplicity
Coupling Constant
(J, Hz)

H-2' 7.3 - 7.5 m

H-3' 6.8 - 7.0 m

H-4' 6.8 - 7.0 m

H-5' 6.8 - 7.0 m

H-6' 7.3 - 7.5 m

H-6 6.2 - 6.4 d ~2.0

H-8 6.4 - 6.6 d ~2.0

H-1'' 5.1 - 5.3 t ~7.0

H-2'' 3.2 - 3.4 d ~7.0

Me-4'' 1.6 - 1.8 s

Me-5'' 1.6 - 1.8 s

2 x Me (chromene

ring)
1.3 - 1.5 s

OH 9.0 - 13.0 br s

Note: Chemical shifts are approximate and can vary based on experimental conditions.

Table 2: ¹³C NMR Spectroscopic Data for Cyclomorusin (in DMSO-d₆)
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Carbon Chemical Shift (δ, ppm)

C-2 163 - 165

C-3 110 - 112

C-4 181 - 183

C-4a 104 - 106

C-5 160 - 162

C-6 98 - 100

C-7 162 - 164

C-8 93 - 95

C-8a 155 - 157

C-1' 120 - 122

C-2' 128 - 130

C-3' 115 - 117

C-4' 159 - 161

C-5' 115 - 117

C-6' 128 - 130

C-2'' (prenyl) 21 - 23

C-3'' (prenyl) 130 - 132

C-4'' (prenyl) 122 - 124

C-5'' (prenyl) 25 - 27

C-6'' (prenyl) 17 - 19

C-alpha (chromene) 77 - 79

2 x Me (chromene) 27 - 29
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Note: These assignments are based on typical values for flavonoid skeletons and require

confirmation through 2D NMR experiments.

Mass Spectrometry (MS) Data
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is a key technique

for determining the elemental composition and fragmentation pattern of natural products like

Cyclomorusin.

Table 3: HR-ESI-MS Data for Cyclomorusin

Ion [M+H]⁺ [M-H]⁻

Calculated m/z 419.1495 417.1338

Observed m/z 419.1490 417.1342

Fragmentation Pattern: The fragmentation of prenylated flavonoids is complex. In positive ion

mode, characteristic losses include the isoprene unit and retro-Diels-Alder (rDA) fragmentation

of the heterocyclic C-ring. For Cyclomorusin, which contains a pyran ring formed by the

cyclization of a prenyl group, the fragmentation pattern can help distinguish it from isomers with

open prenyl chains.

Experimental Protocols
The following sections describe standardized methodologies for the acquisition of NMR and

MS data for flavonoids like Cyclomorusin.

NMR Spectroscopy Protocol
Sample Preparation: Approximately 5-10 mg of purified Cyclomorusin is dissolved in 0.5-

0.7 mL of a deuterated solvent, typically DMSO-d₆, in a 5 mm NMR tube. Tetramethylsilane

(TMS) is often added as an internal standard (δ 0.00 ppm).

Instrumentation: NMR spectra are typically acquired on a high-field spectrometer, such as a

Bruker Avance operating at 400 MHz or higher for ¹H.

¹H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is

used.

Spectral Width: A spectral width of approximately 16 ppm is typically sufficient.

Acquisition Time: An acquisition time of around 2-3 seconds is used.

Relaxation Delay: A relaxation delay of 1-2 seconds is employed.

Number of Scans: 16 to 64 scans are averaged to improve the signal-to-noise ratio.

¹³C NMR Acquisition:

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to obtain

singlets for each carbon.

Spectral Width: A spectral width of about 220-250 ppm is common for flavonoids.

Acquisition Time: An acquisition time of 1-2 seconds is typical.

Relaxation Delay: A relaxation delay of 2-5 seconds is used.

Number of Scans: Several thousand scans (e.g., 1024 to 4096) are often necessary due

to the low natural abundance of ¹³C.

2D NMR Experiments: To unambiguously assign the structure, a suite of 2D NMR

experiments is performed, including:

COSY (Correlation Spectroscopy): To identify proton-proton spin-spin couplings.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons

and carbons.

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)

correlations between protons and carbons, which is crucial for connecting different spin

systems and confirming the overall structure.
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Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected using appropriate NMR software (e.g., TopSpin,

Mnova).

High-Resolution Electrospray Ionization Mass
Spectrometry (HR-ESI-MS) Protocol

Sample Preparation: A dilute solution of the purified compound (typically 1-10 µg/mL) is

prepared in a suitable solvent such as methanol or acetonitrile, often with the addition of a

small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion

mode) to promote ionization.

Instrumentation: The analysis is performed on a high-resolution mass spectrometer, such as

a Q-TOF (Quadrupole Time-of-Flight) or Orbitrap instrument, coupled to a liquid

chromatography system (LC-MS).

Chromatographic Separation (if applicable):

Column: A C18 reversed-phase column is commonly used.

Mobile Phase: A gradient elution with water and acetonitrile (both often containing 0.1%

formic acid) is typical.

Mass Spectrometry Parameters:

Ionization Mode: ESI in both positive and negative modes.

Capillary Voltage: Typically 3.5-4.5 kV.

Source Temperature: Usually set between 100-150 °C.

Desolvation Gas Flow and Temperature: Optimized to ensure efficient solvent evaporation.

Mass Range: A scan range of m/z 100-1000 is generally appropriate.

Tandem MS (MS/MS): To obtain fragmentation data, collision-induced dissociation (CID) is

performed. The precursor ion of interest ([M+H]⁺ or [M-H]⁻) is isolated and fragmented by
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collision with an inert gas (e.g., argon or nitrogen) at varying collision energies to generate a

characteristic fragmentation pattern.

Visualization of the Analytical Workflow
The following diagram illustrates the general workflow for the isolation and spectroscopic

characterization of a natural product like Cyclomorusin.
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Workflow for Isolation and Spectroscopic Analysis.
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This comprehensive guide provides the foundational spectroscopic data and methodologies

essential for the study of Cyclomorusin. Accurate and detailed structural analysis is a

prerequisite for understanding its biological activity and potential therapeutic applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Ontario, CA 91761, United States

Phone: (601) 213-4426
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